Valsarin

Description

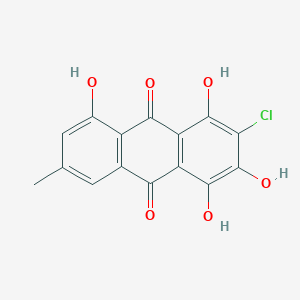

Structure

2D Structure

3D Structure

Properties

CAS No. |

22851-88-3 |

|---|---|

Molecular Formula |

C15H9ClO6 |

Molecular Weight |

320.68 g/mol |

IUPAC Name |

3-chloro-1,2,4,5-tetrahydroxy-7-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H9ClO6/c1-4-2-5-7(6(17)3-4)12(19)9-8(11(5)18)14(21)15(22)10(16)13(9)20/h2-3,17,20-22H,1H3 |

InChI Key |

LSXDSQPJNKGFHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Valsartan: A Comprehensive Analysis of Its Mechanisms Beyond Angiotensin II Receptor Blockade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Valsartan (B143634), a potent and selective angiotensin II type 1 (AT1) receptor blocker, is a cornerstone in the management of hypertension and heart failure.[1][2][3] Its primary mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[2] However, a growing body of evidence reveals that the therapeutic benefits of valsartan extend significantly beyond its hemodynamic effects. These pleiotropic actions, including anti-inflammatory, anti-oxidative, and metabolic effects, are increasingly recognized as crucial contributors to its cardiovascular and renal protective properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these non-canonical effects of valsartan, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the intricate signaling pathways involved.

Anti-inflammatory and Anti-oxidative Properties

Valsartan exerts profound anti-inflammatory and anti-oxidative effects, contributing to its vasculoprotective and end-organ protective benefits. These effects are mediated through the modulation of key inflammatory and oxidative stress pathways.

Reduction of Inflammatory and Oxidative Stress Markers

Clinical and preclinical studies have consistently demonstrated valsartan's ability to reduce systemic and tissue-level markers of inflammation and oxidative stress.

Table 1: Effect of Valsartan on Inflammatory and Oxidative Stress Markers in Hypertensive Patients with Hyperglycemia [4][5]

| Marker | Baseline (Mean (SD)) | After 3 Months Valsartan (Mean (SD)) | P-value |

| hs-CRP (mg/dL) | 0.231 (0.199) | 0.134 (0.111) | 0.043 |

| VCAM-1 (ng/mL) | 471.1 (193.9) | 403.2 (135.2) | 0.012 |

| Urinary 8-OHdG (ng/mg · creatinine) | 12.12 (5.99) | 8.07 (3.36) | 0.001 |

hs-CRP: high-sensitivity C-reactive protein; VCAM-1: vascular cell adhesion molecule-1; 8-OHdG: 8-hydroxy-2'-deoxyguanosine (B1666359). Data from an open-label, prospective study in 26 hypertensive patients with mild diabetes or impaired glucose tolerance treated with valsartan (40-80 mg/d) for 3 months.[4][5]

Table 2: Effect of Valsartan on Oxidative Stress in Type 2 Diabetic Patients with Hypertension [6]

| Marker | Baseline (log nitrotyrosine nmol/L) | After 24 Weeks Valsartan (log nitrotyrosine nmol/L) | P-value |

| Serum Nitrotyrosine | 0.84 ± 0.39 | 0.51 ± 0.39 | 0.007 |

Data from a randomized, multicenter study in 33 type 2 diabetic patients with hypertension treated with valsartan for 24 weeks.[6]

Signaling Pathways Involved in Anti-inflammatory and Anti-oxidative Effects

Valsartan's anti-inflammatory effects are partly mediated by the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[7][8] Angiotensin II, acting through the AT1 receptor, is a known activator of NF-κB, a key transcription factor for pro-inflammatory cytokines. By blocking this interaction, valsartan suppresses the expression of inflammatory genes. Furthermore, valsartan has been shown to reduce reactive oxygen species (ROS) generation, which in turn can inhibit NF-κB activation.[7][8]

Caption: Valsartan's Anti-inflammatory Signaling Pathway.

Experimental Protocols

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify inflammatory markers such as hs-CRP, VCAM-1, TNF-α, and IL-6 in plasma or serum.

-

Protocol Outline:

-

Coat a 96-well microplate with a capture antibody specific for the target inflammatory marker.

-

Block non-specific binding sites.

-

Add patient serum/plasma samples and standards to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the plate again.

-

Add a substrate that reacts with the enzyme to produce a measurable color change.

-

Measure the absorbance using a microplate reader and calculate the concentration of the inflammatory marker based on the standard curve.

-

-

Principle: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a marker of oxidative DNA damage and is measured in urine samples.

-

Protocol Outline:

-

Collect urine samples from subjects.

-

Use a competitive ELISA kit for the quantitative measurement of 8-OHdG.

-

The assay involves competition between 8-OHdG in the sample and a fixed amount of enzyme-labeled 8-OHdG for a limited number of binding sites on an antibody-coated plate.

-

The amount of bound enzyme-labeled 8-OHdG is inversely proportional to the concentration of 8-OHdG in the sample.

-

Measure the absorbance and determine the 8-OHdG concentration from a standard curve.

-

Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

-

Improvement of Endothelial Function

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is an early event in atherosclerosis. Valsartan has been shown to improve endothelial function through both NO-dependent and -independent mechanisms.[9][10][11][12]

Enhancement of Nitric Oxide Bioavailability

Valsartan enhances NO production in endothelial cells.[11][13] This is achieved, in part, by activating the Src/PI3K/Akt signaling pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[11][13] Additionally, valsartan has been shown to suppress the interaction between the AT1 receptor and eNOS, further promoting eNOS activity.[13]

Caption: Valsartan-mediated Enhancement of eNOS Activity.

Experimental Protocol: Assessment of Endothelial Function[9][10]

-

Method: Forearm blood flow (FBF) measurement using strain-gauge plethysmography in response to intra-arterial infusions of vasoactive agents.

-

Protocol Outline:

-

Catheterize the brachial artery of the non-dominant arm for drug infusion.

-

Measure FBF in both the infused and non-infused arms simultaneously.

-

Infuse acetylcholine (B1216132) (ACh) to assess endothelium-dependent vasodilation.

-

Infuse sodium nitroprusside (SNP) to assess endothelium-independent vasodilation.

-

Infuse N(G)-monomethyl-L-arginine (L-NMMA), an eNOS inhibitor, to assess basal NO release.

-

Coinfusion of ACh and L-NMMA can be used to investigate NO-independent vasodilatory pathways.

-

Calculate the percentage change in FBF from baseline for each infusion.

-

Enhancement of Insulin (B600854) Sensitivity

Valsartan has demonstrated beneficial effects on glucose metabolism, including improved insulin sensitivity and a reduced incidence of new-onset type 2 diabetes.[14][15][16][17][18]

Molecular Mechanisms of Improved Insulin Signaling

Valsartan enhances insulin signaling in skeletal muscle by increasing the insulin-induced phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and its association with the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K).[14][15][16] This leads to increased PI3K activity and subsequent translocation of GLUT4 to the plasma membrane, facilitating glucose uptake.[14][15] These effects appear to be independent of its blood pressure-lowering action.[14]

Caption: Valsartan's Influence on Insulin Signaling Cascade.

Quantitative Data on Insulin Sensitivity

Table 3: Effect of Valsartan on Insulin Secretion and Sensitivity [17]

| Parameter | Placebo (Change from baseline) | Valsartan (Change from baseline) | P-value (between groups) |

| First-phase glucose-stimulated insulin secretion | - | ↑ | 0.028 |

| Second-phase glucose-stimulated insulin secretion | - | ↑ | 0.002 |

| Clamp-derived insulin sensitivity (M-value) | - | ↑ | 0.049 |

Data from a randomized, placebo-controlled trial in subjects with impaired glucose metabolism treated for 26 weeks.[17]

Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp[17]

-

Principle: This is the gold standard method for assessing insulin sensitivity in vivo.

-

Protocol Outline:

-

Infuse insulin at a constant rate to achieve a hyperinsulinemic state.

-

Simultaneously, infuse glucose at a variable rate to maintain euglycemia (normal blood glucose levels).

-

The amount of glucose required to maintain euglycemia is a measure of insulin-mediated glucose disposal and thus insulin sensitivity.

-

A higher glucose infusion rate indicates greater insulin sensitivity.

-

Cardiac Remodeling and Renoprotection

Valsartan has demonstrated significant benefits in attenuating adverse cardiac remodeling and preserving renal function, which are key determinants of prognosis in cardiovascular and renal diseases.[19][20][21][22][23][24][25][26][27][28]

Attenuation of Cardiac Remodeling

Valsartan mitigates pathological cardiac remodeling by inhibiting myocardial cell apoptosis and fibrosis.[23][24] It has been shown to reduce the activities of caspase-3, -8, and -9, key enzymes in the apoptotic cascade.[23] Additionally, valsartan can attenuate the expression of periostin, an extracellular matrix protein involved in cardiac fibrosis.[21] In the context of the combination drug sacubitril/valsartan, the valsartan component continues to play a crucial role in blocking the detrimental effects of the RAAS on the heart.[19][20][24]

Mechanisms of Renal Protection

Valsartan provides renal protection through both hemodynamic and non-hemodynamic mechanisms.[25][26][27] By reducing intraglomerular pressure, it alleviates hyperfiltration-induced renal injury. Beyond this, valsartan has been shown to reduce albuminuria, a marker of kidney damage, to a greater extent than other antihypertensive agents with similar blood pressure-lowering effects.[27] This suggests a direct protective effect on the glomerulus.

Table 4: Effect of Valsartan on Albuminuria in Type 2 Diabetic Patients with Microalbuminuria [27]

| Treatment Group | Duration | Change in Albuminuria |

| Valsartan (80-160 mg) | 24 weeks | -44% |

| Amlodipine (B1666008) (5-10 mg) | 24 weeks | -8% |

Data from the MARVAL study.[27]

AT1 Receptor-Independent Mechanisms

Emerging evidence suggests that some of the pleiotropic effects of valsartan may be mediated through mechanisms independent of AT1 receptor blockade.

Activation of AMPK and Regulation of Egr-1

In diabetic conditions, valsartan has been shown to activate AMP-activated protein kinase (AMPK) and subsequently inhibit the expression of Early growth response-1 (Egr-1).[29][30] This leads to a reduction in the expression of tissue factor (TF) and toll-like receptors (TLR)-2 and -4, which are involved in atherothrombosis and inflammation.[29][30] Notably, these effects were observed even in the absence of the AT1 receptor, suggesting a novel signaling pathway for valsartan.[29][30]

Caption: AT1R-Independent Signaling of Valsartan via AMPK/Egr-1.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activity

Some angiotensin receptor blockers, such as telmisartan, are known to have partial PPAR-γ agonist activity, which contributes to their metabolic benefits.[31][32] While the evidence for valsartan as a direct PPAR-γ agonist is less robust and sometimes conflicting, some studies suggest it may have weak activity or indirectly influence PPAR-γ signaling.[31][33][34][35] Further research is needed to fully elucidate the role of PPAR-γ in the pleiotropic effects of valsartan.

Conclusion

The therapeutic efficacy of valsartan in cardiovascular and renal diseases is multifaceted, extending well beyond its primary function as an AT1 receptor antagonist. Its significant anti-inflammatory, anti-oxidative, and metabolic properties, coupled with its ability to improve endothelial function and attenuate adverse remodeling, underscore its value as a comprehensive cardiovascular protective agent. The elucidation of these non-canonical mechanisms, including potential AT1 receptor-independent pathways, opens new avenues for research and may inform the development of novel therapeutic strategies targeting these pleiotropic effects. This guide provides a foundational understanding of these complex mechanisms for researchers and drug development professionals seeking to leverage the full therapeutic potential of valsartan and similar agents.

References

- 1. Valsartan - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Valsartan? [synapse.patsnap.com]

- 3. Angiotensin II antagonism in clinical practice: experience with valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Valsartan on Inflammatory and Oxidative Stress Markers in Hypertensive, Hyperglycemic Patients: An Open-Label, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of valsartan on inflammatory and oxidative stress markers in hypertensive, hyperglycemic patients: an open-label, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of valsartan and amlodipine on oxidative stress in type 2 diabetic patients with hypertension: a randomized, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valsartan attenuates oxidative stress and NF-κB activation and reduces myocardial apoptosis after ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin II receptor blocker valsartan suppresses reactive oxygen species generation in leukocytes, nuclear factor-kappa B, in mononuclear cells of normal subjects: evidence of an antiinflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valsartan Improves Endothelial Dysfunction in Hypertension: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Valsartan improves endothelial dysfunction in hypertension: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Valsartan regulates the interaction of angiotensin II type 1 receptor and endothelial nitric oxide synthase via Src/PI3K/Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Angiotensin receptor blockers & endothelial dysfunction: Possible correlation & therapeutic implications - Indian Journal of Medical Research [ijmr.org.in]

- 13. academic.oup.com [academic.oup.com]

- 14. Angiotensin II type-1 receptor blocker valsartan enhances insulin sensitivity in skeletal muscles of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Valsartan Improves β-Cell Function and Insulin Sensitivity in Subjects With Impaired Glucose Metabolism: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Valsartan Improves Adipose Tissue Function in Humans with Impaired Glucose Metabolism: A Randomized Placebo-Controlled Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Molecular mechanisms of sacubitril/valsartan in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Reversion of left ventricle remodeling in spontaneously hypertensive rats by valsartan is associated with the inhibition of caspase-3, -8 and -9 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The effect of sacubitril/valsartan sodium on cardiac function and ventricular remodeling in patients with heart failure after PCI for acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Valsartan and the kidney: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. anatoljcardiol.com [anatoljcardiol.com]

- 28. Prevention against renal damage in rats with subtotal nephrectomy by sacubitril/valsartan (LCZ696), a dual‐acting angiotensin receptor‐neprilysin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Valsartan independent of AT₁ receptor inhibits tissue factor, TLR-2 and -4 expression by regulation of Egr-1 through activation of AMPK in diabetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Valsartan independent of AT1 receptor inhibits tissue factor, TLR-2 and-4 expression by regulation of Egr-1 through activation of AMPK in diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Angiotensin inhibition stimulates PPARgamma and the release of visfatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Valsartan, independently of AT1 receptor or PPARγ, suppresses LPS-induced macrophage activation and improves insulin resistance in cocultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. journals.physiology.org [journals.physiology.org]

- 35. ahajournals.org [ahajournals.org]

The Multifaceted Cardioprotective Actions of Valsartan: A Technical Overview of its Pleiotropic Effects in Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan (B143634), a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB), is a cornerstone in the management of hypertension and heart failure. Beyond its primary function of blood pressure reduction, a substantial body of preclinical evidence from experimental models has illuminated a range of "pleiotropic" effects. These non-hemodynamic actions contribute significantly to its therapeutic efficacy in cardiovascular and renal diseases. This technical guide synthesizes the key findings from experimental studies, focusing on the anti-inflammatory, antioxidant, anti-fibrotic, and endothelial function-enhancing properties of valsartan. We provide a detailed examination of the experimental protocols employed and present quantitative data in a structured format for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear understanding of valsartan's mechanisms of action.

Anti-Inflammatory Effects

Valsartan has demonstrated significant anti-inflammatory activity in various experimental settings, mitigating inflammatory responses that are key drivers of cardiovascular pathology.

Quantitative Data Summary: Anti-Inflammatory Effects

| Experimental Model | Key Inflammatory Markers | Treatment Group (Valsartan) | Control Group | Percentage Change with Valsartan | Reference |

| Carrageenan-induced paw edema (rats) | Paw volume (plethysmography) | Comparable to aspirin | Increased paw volume | Significant inhibition of edema | [1] |

| Sub-acute inflammation (granuloma pouch in rats) | Dry weight of granuloma (mg/100g body weight) | Comparable to aspirin | 14.88 ± 0.3992 | Significant reduction | [1] |

| Ovalbumin-sensitized rats (airway inflammation) | TNF-α, IL-4 in BALF; Serum IgE | Significantly lower than positive control | Elevated levels | Significant decrease | [2] |

| Renal ischemia-reperfusion injury (rats) | Serum IL-6, TNF-α | Significantly decreased | Increased levels | Significant reduction | |

| Elastase-induced abdominal aortic aneurysm (rats) | Macrophage infiltration, ICAM-1 expression | Significantly inhibited | Increased infiltration and expression | Significant reduction | [3] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

-

Animal Model: Male Wistar rats are utilized.

-

Groups: Animals are divided into a control group (receiving vehicle, e.g., 1% gum acacia suspension), a standard anti-inflammatory drug group (e.g., aspirin), and a valsartan-treated group.[1]

-

Drug Administration: Valsartan is administered orally prior to the induction of inflammation.[1]

-

Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the sub-plantar region of the rat's hind paw.

-

Measurement: The volume of the paw is measured using a plethysmograph at regular intervals after carrageenan injection.[1]

-

Analysis: The percentage inhibition of edema is calculated for the treated groups in comparison to the control group.[1]

Ovalbumin-Induced Airway Inflammation in Rats:

-

Animal Model: Female Wistar rats are used.

-

Sensitization and Challenge: Rats are sensitized and subsequently challenged with ovalbumin (OVA) to induce an allergic airway inflammation. Control groups are challenged with normal saline.[2]

-

Treatment: Valsartan (e.g., 5 mg/kg/day) is administered to the treatment group.[2]

-

Sample Collection: Bronchoalveolar lavage (BAL) fluid and serum are collected.

-

Analysis: Concentrations of inflammatory markers such as TNF-α and IL-4 in the BAL fluid, and serum levels of IgE are measured, typically by ELISA.[2]

Signaling Pathway

Caption: Valsartan's anti-inflammatory effect via AT1R blockade and NF-κB inhibition.

Antioxidant Effects

Valsartan has been shown to mitigate oxidative stress, a key pathological process in cardiovascular diseases, by reducing the production of reactive oxygen species (ROS) and enhancing antioxidant defense mechanisms.

Quantitative Data Summary: Antioxidant Effects

| Experimental Model | Key Oxidative Stress Markers | Treatment Group (Valsartan) | Control Group | Percentage Change with Valsartan | Reference |

| Adrenaline-induced myocardial infarction (rats) | Erythrocyte MDA level | Significantly recovered | Elevated MDA | Significant reduction | [4][5] |

| Adrenaline-induced myocardial infarction (rats) | Erythrocyte GSH level | Significantly recovered | Depleted GSH | Significant increase | [4][5] |

| Renal ischemia-reperfusion injury (rats) | Serum MDA | Significantly decreased | Increased MDA | Significant reduction | |

| Renal ischemia-reperfusion injury (rats) | Serum Glutathione (B108866) Peroxidase (GPX) | Increased | Decreased GPX | Significant increase | |

| In vitro oxidized bovine serum albumin | Protein oxidation and glycation products | Significantly lower | Higher concentrations | Significant reduction | [6][7] |

Experimental Protocols

Adrenaline-Induced Myocardial Infarction in Rats:

-

Animal Model: Rats are used to model myocardial infarction.

-

Induction of MI: Myocardial infarction is induced by subcutaneous administration of adrenaline (e.g., 2 mg/kg body weight) for two consecutive days.[4][5]

-

Treatment: Valsartan (e.g., 30 mg/kg body weight) is administered via intragastric tube daily for a specified period (e.g., 2 weeks) either before or after MI induction.[4][5]

-

Assessment of Oxidative Stress: Blood samples are collected, and erythrocytes are analyzed for levels of malondialdehyde (MDA) as a marker of lipid peroxidation and reduced glutathione (GSH) as a key antioxidant.[4][5]

-

Biochemical Markers: Cardiac injury markers like CK-MB and AST are also measured to confirm myocardial damage.[4]

In Vitro Antioxidant Activity Assessment:

-

Model: Bovine serum albumin (BSA) is used as a model protein.

-

Induction of Oxidation/Glycation: BSA is incubated with various oxidizing or glycating agents such as glucose, fructose, glyoxal, or chloramine (B81541) T.[6][7]

-

Treatment: Valsartan is added to the incubation mixture.

-

Measurement of Oxidation Products: Levels of protein carbonyls, advanced oxidation protein products (AOPP), and total thiols are measured.[6]

-

Measurement of Glycation Products: Advanced glycation end products (AGEs) and fructosamine (B8680336) are quantified.[6]

-

Antioxidant Capacity Assays: The total antioxidant capacity (TAC), DPPH radical scavenging activity, and ferric reducing antioxidant power (FRAP) of the albumin are assessed.[6]

Signaling Pathway

Caption: Valsartan's antioxidant mechanism via AT1R blockade and enhanced antioxidant defense.

Anti-Fibrotic Effects

Valsartan has been shown to attenuate fibrosis in various organs, including the heart, kidneys, and liver, by inhibiting the signaling pathways that promote the excessive deposition of extracellular matrix proteins.

Quantitative Data Summary: Anti-Fibrotic Effects

| Experimental Model | Key Fibrotic Markers | Treatment Group (Valsartan) | Control Group | Percentage Change with Valsartan | Reference |

| Dimethylnitrosamine-induced hepatic fibrosis (rats) | Hepatic AngII content | Significantly decreased | Increased | Significant reduction (P<0.01) | [8] |

| Dimethylnitrosamine-induced hepatic fibrosis (rats) | Col I and TIMP1 mRNA levels | Downregulated | Upregulated | Significant downregulation (P<0.01) | [8] |

| Type 2 diabetic rats with hepatic fibrosis | α-SMA, TGF-β1 expression | Markedly reduced | Increased expression | Significant reduction | [9] |

| Carbon tetrachloride-induced hepatic fibrosis (rats) | TGF-β1, TRII mRNA, Smad3 expression | Significantly decreased | Increased expression | Significant reduction (P<0.05 or P<0.01) | [10] |

| Carbon tetrachloride-induced hepatic fibrosis (rats) | Smad7 expression | Significantly increased | Decreased expression | Significant increase (P<0.05 or P<0.01) | [10] |

| Myocardial infarction (rats) with Sacubitril/Valsartan | TGF-β1 protein expression | Reduced by 71.7% (Sac/Val) vs 42.3% (Val) | Increased expression | Greater reduction with combination | [11] |

| Myocardial infarction (rats) with Sacubitril/Valsartan | p-Smad3 protein expression | Reduced by 61.9% (Sac/Val) vs 40.6% (Val) | Increased expression | Greater reduction with combination | [11] |

Experimental Protocols

Dimethylnitrosamine (DMN)-Induced Hepatic Fibrosis in Rats:

-

Animal Model: Rats are used for this model.

-

Induction of Fibrosis: Hepatic fibrosis is induced by intraperitoneal injections of 1% dimethylnitrosamine (DMN) (e.g., 1 ml/kg, for several weeks).[8]

-

Treatment: Valsartan is administered by gastric gavage for the duration of the study.[8]

-

Sample Collection: Liver tissue and blood samples are collected at the end of the study period.

-

Analysis:

-

Histology: The degree of liver fibrosis is assessed histologically.

-

Angiotensin II Levels: Hepatic Angiotensin II content is determined by radioimmunoassay.[8]

-

Gene Expression: mRNA levels of profibrotic genes like Collagen type I (Col I) and tissue inhibitor of metalloproteinase 1 (TIMP1) are evaluated by RT-PCR.[8]

-

Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Rats:

-

Animal Model: Wistar rats are commonly used.

-

Induction of Fibrosis: Hepatic fibrosis is induced by exposure to carbon tetrachloride (CCl4).

-

Treatment: Valsartan is administered after the initial induction of fibrosis.[10]

-

Analysis:

-

Immunohistochemistry: Expression of TGF-β1, Smad3, and Smad7 proteins in liver tissues is evaluated.[10]

-

RT-PCR: mRNA levels of TGF-β1 and TGF receptor II (TRII) are analyzed.[10]

-

Histopathology: Liver tissue is examined by hematoxylin (B73222) and eosin (B541160) (HE) staining and electron microscopy.[10]

-

Signaling Pathway

Caption: Valsartan's anti-fibrotic mechanism via inhibition of the TGF-β1/Smad pathway.

Improvement of Endothelial Dysfunction

Valsartan has been shown to improve endothelial function, a critical factor in maintaining vascular health. It achieves this by enhancing nitric oxide (NO) bioavailability and modulating signaling pathways within endothelial cells.

Quantitative Data Summary: Effects on Endothelial Function

| Experimental Model | Key Parameter | Treatment Group (Valsartan) | Control Group | Outcome with Valsartan | Reference |

| Hypertensive patients | Forearm blood flow response to Acetylcholine (B1216132) | Max. ΔFBF% 301[12] | Max. ΔFBF% 185[13] | Significantly increased vasodilation (P<0.05) | [14][15] |

| Hypertensive patients | Forearm blood flow response to L-NMMA | Max. ΔFBF% -43[9] | Max. ΔFBF% -26[16] | Increased vasoconstrictive response (P<0.001) | [14][15] |

| Cultured bovine aortic endothelial cells | Nitrite (B80452) and cGMP levels | Significantly increased | Baseline levels | Increased NO production | |

| Cultured bovine aortic endothelial cells | eNOS phosphorylation | Increased | Baseline levels | Increased eNOS activation |

Experimental Protocols

Assessment of Forearm Blood Flow in Hypertensive Patients:

-

Study Design: A randomized, double-blind, crossover trial is often employed.

-

Participants: Hypertensive subjects are recruited.

-

Treatment Periods: Patients undergo treatment periods with valsartan and a comparator (or placebo), separated by a washout period.[14][15]

-

Measurement of Endothelial Function:

-

Stimulated NO Release: Forearm blood flow (FBF) is measured using strain-gauge plethysmography during intra-arterial infusions of acetylcholine (ACh), an endothelium-dependent vasodilator.[14][15]

-

Basal NO Release: FBF is measured during infusion of NG-monomethyl-L-arginine (L-NMMA), an inhibitor of nitric oxide synthase (NOS).[14][15]

-

NO-Independent Vasodilation: Co-infusion of ACh and L-NMMA is used to assess non-NO mediated vasodilation.[14]

-

In Vitro Endothelial Cell Studies:

-

Cell Culture: Bovine or human aortic endothelial cells (BAECs or HAECs) are cultured.

-

Treatment: Cells are treated with valsartan at various concentrations and for different time periods.

-

Measurement of NO Production:

-

Nitrite/Nitrate (B79036) Assay: The accumulation of nitrite and nitrate (stable metabolites of NO) in the culture medium is measured using the Griess reagent assay.

-

cGMP Assay: Intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a downstream target of NO, are measured by ELISA.

-

DAF-2 DA Staining: Direct visualization of intracellular NO production is achieved using the fluorescent probe DAF-2 DA.

-

-

Western Blotting and Immunoprecipitation: The phosphorylation status of eNOS and other signaling proteins (e.g., Src, Akt) is determined by Western blotting. Immunoprecipitation is used to study protein-protein interactions, such as between AT1R and eNOS.

Signaling Pathway

Caption: Valsartan enhances NO production via the Src/PI3K/Akt pathway and AT1R-eNOS dissociation.

Conclusion

The experimental evidence compellingly demonstrates that valsartan's therapeutic benefits extend beyond its primary antihypertensive effect. Its pleiotropic actions—combating inflammation, reducing oxidative stress, inhibiting fibrosis, and improving endothelial function—are integral to its cardioprotective and renoprotective profile. The data and methodologies summarized in this guide provide a comprehensive resource for researchers and drug development professionals, highlighting the multifaceted mechanisms of action of valsartan and underscoring its importance in cardiovascular medicine. Further investigation into these pathways may unveil new therapeutic targets and strategies for the management of cardiovascular and related diseases.

References

- 1. makhillpublications.co [makhillpublications.co]

- 2. scialert.net [scialert.net]

- 3. Inhibition of experimental abdominal aortic aneurysm in a rat model by the angiotensin receptor blocker valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant effect of valsartan in experimental model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pleiotropic Properties of Valsartan: Do They Result from the Antiglycooxidant Activity? Literature Review and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [The effect of angiotensin II type 1 receptor blocker valsartan in preventing hepatic fibrosis induced by dimethylnitrosamine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of valsartan on the pathological progression of hepatic fibrosis in rats with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of perindopril and valsartan on expression of transforming growth factor-beta-Smads in experimental hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Valsartan Improves Endothelial Dysfunction in Hypertension: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Valsartan improves endothelial dysfunction in hypertension: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Attenuation of Inflammation and Expansive Remodeling by Valsartan Alone or in Combination with Simvastatin in High-Risk Coronary Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

Unveiling the Anti-Inflammatory Potential of Valsartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valsartan, a widely prescribed angiotensin II type 1 receptor (AT1R) antagonist for the management of hypertension and heart failure, has demonstrated significant anti-inflammatory properties beyond its primary hemodynamic effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Valsartan's anti-inflammatory actions, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows using Graphviz (DOT language) to offer a clear and comprehensive understanding of Valsartan's impact on inflammatory processes.

Introduction

Chronic inflammation is a critical contributor to the pathophysiology of numerous cardiovascular and metabolic diseases, including atherosclerosis, insulin (B600854) resistance, and non-alcoholic steatohepatitis.[1][2] The renin-angiotensin system (RAS), particularly its primary effector peptide angiotensin II, is recognized as a key player in promoting inflammation. Valsartan, by selectively blocking the AT1R, not only mitigates the vasoconstrictive effects of angiotensin II but also interferes with its pro-inflammatory signaling cascades. Evidence suggests that Valsartan's anti-inflammatory effects may be mediated through both AT1R-dependent and independent mechanisms, including the modulation of pivotal signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3] This guide delves into the experimental evidence supporting these claims and provides the methodological framework for their investigation.

Mechanisms of Anti-Inflammatory Action

Valsartan exerts its anti-inflammatory effects through a multi-pronged approach, primarily by attenuating pro-inflammatory signaling pathways and reducing the expression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[3][4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5] Valsartan has been shown to suppress the activation of the NF-κB pathway.[1][3][5] This is achieved by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[3][5] Some studies also suggest that Valsartan can directly inhibit the binding of NF-κB to the promoter regions of target genes.[4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

Valsartan's role in mitigating oxidative stress

An In-Depth Technical Guide on Valsartan's Role in Mitigating Oxidative Stress

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the pathophysiology of numerous cardiovascular diseases, including hypertension. The renin-angiotensin system (RAS), particularly its primary effector peptide angiotensin II (Ang II), is a major contributor to oxidative stress in the vasculature. Valsartan (B143634), an angiotensin II type 1 (AT1) receptor blocker (ARB), exerts its therapeutic effects not only by lowering blood pressure but also by mitigating oxidative stress. This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and methodologies related to valsartan's role in combating oxidative stress, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: How Valsartan Mitigates Oxidative Stress

The primary mechanism by which valsartan reduces oxidative stress is through the blockade of the AT1 receptor. Ang II, by binding to its AT1 receptor, activates various intracellular signaling pathways that lead to the production of ROS. One of the most critical enzymes in this process is NADPH oxidase.

Key Points of Valsartan's Antioxidant Action:

-

Inhibition of NADPH Oxidase: Valsartan, by blocking the AT1 receptor, prevents the Ang II-mediated activation of NADPH oxidase, a key source of superoxide (B77818) anions in vascular cells. This inhibition reduces the overall burden of ROS.[1][2][3]

-

Preservation of Endothelial Function: Oxidative stress impairs endothelial function by reducing the bioavailability of nitric oxide (NO), a crucial vasodilator. By decreasing ROS production, valsartan helps preserve NO levels, thereby improving endothelial-dependent vasodilation.[4][5][6]

-

Modulation of Antioxidant Enzymes: Studies have shown that valsartan can influence the activity and expression of antioxidant enzymes. For instance, in hypertensive patients, valsartan treatment has been associated with a significant decrease in elevated superoxide dismutase (SOD) activity, which is thought to be a compensatory response to increased oxidative stress. This suggests a reduction in the overall oxidative burden.[7][8]

-

Anti-inflammatory Effects: Oxidative stress and inflammation are closely intertwined. Valsartan has been shown to suppress inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, which is activated by ROS and further promotes inflammation and oxidative stress.[9][10]

Quantitative Data on Valsartan's Effects on Oxidative Stress Markers

The following tables summarize the quantitative data from various studies investigating the impact of valsartan on key markers of oxidative stress.

Table 1: Effect of Valsartan on Malondialdehyde (MDA) and Other Lipid Peroxidation Markers

| Study Population | Treatment | Duration | Oxidative Stress Marker | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | P-value |

| Hypertensive Patients | Valsartan | 2 months | Serum MDA (µmol/L) | 2.12 ± 0.4 | Not specified, but significantly decreased | <0.001 |

| Hypertensive Patients with Type 2 Diabetes | Valsartan (80 mg/day) | 24 weeks | Serum Nitrotyrosine (nmol/L) | 7.74 ± 7.30 | 3.95 ± 4.07 | Not specified |

Data extracted from multiple sources.[6][11][12][13][14][15][16]

Table 2: Effect of Valsartan on Antioxidant Enzymes

| Study Population | Treatment | Duration | Antioxidant Enzyme | Baseline | Post-treatment | P-value |

| Hypertensive Patients | Valsartan (80-160 mg/day) | 12 weeks | Erythrocyte SOD activity | >2 times higher than normal controls | Significantly decreased | Not specified |

| Elderly Patients with H-type Hypertension | Valsartan (80 mg) | 24 weeks | SOD | Not specified | Significantly higher than amlodipine (B1666008) group | >0.05 |

| Elderly Patients with H-type Hypertension | Valsartan (80 mg) | 24 weeks | GSH-Px | Not specified | Significantly higher than amlodipine group | >0.05 |

Data extracted from multiple sources.[7][17][18][19][20]

Table 3: Effect of Valsartan on Markers of Oxidative Damage to DNA and Lipids

| Study Population | Treatment | Duration | Oxidative Stress Marker | Baseline (Mean (SD)) | Post-treatment (Mean (SD)) | P-value |

| Hypertensive, Hyperglycemic Patients | Valsartan (40-80 mg/d) | 3 months | Urinary 8-OHdG (ng/mg · creatinine) | 12.12 (5.99) | 8.07 (3.36) | 0.001 |

Data extracted from multiple sources.[9][21][22]

Signaling Pathways Modulated by Valsartan

The antioxidant effects of valsartan are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Valsartan blocks the binding of Angiotensin II to the AT1 receptor, preventing NADPH oxidase activation and subsequent ROS production.

Caption: By reducing ROS, valsartan prevents the degradation of IκB, thereby inhibiting the translocation of NF-κB to the nucleus and subsequent inflammatory gene transcription.

Experimental Protocols

Detailed, step-by-step protocols for the experiments cited are often proprietary or not fully disclosed in publications. However, the following sections describe the principles and general methodologies for the key assays used to evaluate the effects of valsartan on oxidative stress.

Measurement of Malondialdehyde (MDA)

Principle: MDA is a product of lipid peroxidation and is a widely used marker of oxidative stress. The most common method for its measurement is the Thiobarbituric Acid Reactive Substances (TBARS) assay. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

General Protocol Outline:

-

Sample Preparation: Plasma, serum, or tissue homogenates are used. To prevent further lipid peroxidation during the assay, an antioxidant like butylated hydroxytoluene (BHT) is often added.

-

Reaction: An acidic solution of TBA is added to the sample.

-

Incubation: The mixture is heated (e.g., at 60-90°C) for a specific duration (e.g., 30-60 minutes) to allow for the formation of the MDA-TBA adduct.

-

Measurement: After cooling, the absorbance of the resulting solution is measured at approximately 532 nm.

-

Quantification: The concentration of MDA in the sample is determined by comparing its absorbance to a standard curve prepared with known concentrations of MDA.

This is a generalized protocol; specific details may vary between commercial kits and published studies.[22][23][24]

Measurement of Superoxide Dismutase (SOD) Activity

Principle: SOD is an antioxidant enzyme that catalyzes the dismutation of the superoxide anion into oxygen and hydrogen peroxide. Its activity can be measured indirectly by assessing the inhibition of a superoxide-dependent reaction. A common method involves the use of a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan (B1609692) dye upon reduction by superoxide anions.

General Protocol Outline:

-

Sample Preparation: Erythrocyte lysates, plasma, or tissue homogenates can be used.

-

Reaction Mixture: A reaction mixture is prepared containing a xanthine (B1682287) oxidase system (to generate superoxide anions) and the WST-1 substrate.

-

Incubation: The sample is added to the reaction mixture. The SOD in the sample will compete with WST-1 for superoxide anions.

-

Measurement: The absorbance of the formazan dye is measured at approximately 450 nm.

-

Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. The percentage of inhibition is calculated, and the SOD activity can be expressed in units/mL by comparing it to a standard curve.

This is a generalized protocol; specific details may vary between commercial kits and published studies.[2][17][19][20][25]

Measurement of Urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)

Principle: 8-OHdG is a product of oxidative DNA damage and is excreted in the urine. It is a sensitive and stable marker of systemic oxidative stress. It is typically measured using either an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol Outline (LC-MS/MS):

-

Sample Preparation: Urine samples are collected (often first-morning void or 24-hour collection). Samples are typically centrifuged to remove particulate matter. An internal standard (e.g., a stable isotope-labeled 8-OHdG) is added.

-

Chromatographic Separation: The sample is injected into a liquid chromatograph, where 8-OHdG is separated from other urinary components on a column (e.g., a C18 column).

-

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for 8-OHdG and the internal standard, allowing for highly specific and sensitive quantification.

-

Quantification: The concentration of 8-OHdG is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

This is a generalized protocol; specific details may vary between different LC-MS/MS methods.[1][5][8][26][27]

Measurement of Urinary 8-isoprostane

Principle: 8-isoprostane is a prostaglandin-like compound formed from the free radical-catalyzed peroxidation of arachidonic acid. It is a reliable marker of lipid peroxidation and oxidative stress in vivo. It is commonly measured by ELISA or LC-MS/MS.

General Protocol Outline (ELISA):

-

Sample Preparation: Urine samples are collected and may require dilution with a specific assay buffer.

-

Competitive Binding: The sample (containing 8-isoprostane) is added to a microplate well coated with an antibody specific for 8-isoprostane. A fixed amount of enzyme-labeled 8-isoprostane (conjugate) is also added. The unlabeled 8-isoprostane in the sample competes with the labeled 8-isoprostane for binding to the antibody.

-

Washing: The wells are washed to remove any unbound components.

-

Substrate Addition: A substrate for the enzyme is added, leading to a color change. The intensity of the color is inversely proportional to the concentration of 8-isoprostane in the sample.

-

Measurement and Quantification: The absorbance is read using a microplate reader, and the concentration of 8-isoprostane is determined from a standard curve.

This is a generalized protocol; specific details may vary between commercial kits.[4][7][28][29]

Conclusion and Future Directions

The evidence strongly supports the role of valsartan in mitigating oxidative stress, an effect that is pleiotropic and extends beyond its primary blood pressure-lowering action. By inhibiting the pro-oxidant effects of angiotensin II, valsartan reduces the production of reactive oxygen species, preserves endothelial function, and modulates inflammatory pathways. The consistent reduction in various biomarkers of oxidative stress across numerous studies underscores the clinical relevance of these antioxidant properties.

For researchers and drug development professionals, understanding these mechanisms is crucial for identifying new therapeutic targets and for the optimal design of clinical trials. Future research should focus on elucidating the long-term clinical benefits of valsartan's antioxidant effects, particularly in preventing or slowing the progression of cardiovascular and renal diseases. Furthermore, head-to-head comparative studies with other antihypertensive agents, focusing on their differential impacts on oxidative stress, would be of significant value. The continued development and standardization of sensitive and specific biomarkers of oxidative stress will also be essential for advancing our understanding in this field.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. ahajournals.org [ahajournals.org]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. eaglebio.com [eaglebio.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Effects of valsartan and amlodipine on oxidative stress in type 2 diabetic patients with hypertension: a randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nwlifescience.com [nwlifescience.com]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. Effects of Valsartan on Inflammatory and Oxidative Stress Markers in Hypertensive, Hyperglycemic Patients: An Open-Label, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 11. Effects of valsartan and amlodipine on oxidative stress in type 2 diabetic patients with hypertension: a randomized, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effects of Valsartan on LN, FN, MDA, Renal Tissue Fibrosis, and Inflammatory Infiltration in DN Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ROLE OF VASCULAR EXTRACELLULAR SUPEROXIDE DISMUTASE IN HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of the Ameliorating Effects of Valsartan and Amlodipine on Vascular Endothelial Dysfunction and Oxidative Stress in Elderly Patients with Type H Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. Effects of valsartan on inflammatory and oxidative stress markers in hypertensive, hyperglycemic patients: an open-label, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessment of Oxidative Stress Markers in Hypertensive Patients under the Use of Renin-Angiotensin-Aldosterone Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 25. researchgate.net [researchgate.net]

- 26. tjoddergisi.org [tjoddergisi.org]

- 27. researchgate.net [researchgate.net]

- 28. oxfordbiomed.com [oxfordbiomed.com]

- 29. 8 isoprostane ELISA Kit (ab175819) | Abcam [abcam.com]

Molecular targets of Valsartan in renal pathophysiology

An In-depth Technical Guide to the Molecular Targets of Valsartan (B143634) in Renal Pathophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valsartan is an orally active, potent, and specific angiotensin II receptor blocker (ARB) that selectively antagonizes the angiotensin II type 1 (AT1) receptor.[1][2] Its primary therapeutic applications are in the management of hypertension and heart failure.[3] Beyond its well-established blood pressure-lowering effects, Valsartan exerts significant renoprotective actions, making it a cornerstone in the treatment of both diabetic and non-diabetic kidney diseases.[1][4] This protection is attributed to its ability to modulate a complex network of molecular pathways that are central to the pathogenesis of renal injury, including oxidative stress, inflammation, and fibrosis.[5][6][7]

This technical guide provides a detailed exploration of the molecular targets of Valsartan within the context of renal pathophysiology. It delineates the primary mechanism of AT1 receptor blockade, details the downstream signaling cascades affected, presents quantitative data from key preclinical studies, and outlines the experimental protocols used to elucidate these mechanisms.

Primary Molecular Target: Angiotensin II Type 1 (AT1) Receptor

The principal molecular target of Valsartan is the AT1 receptor, a G protein-coupled receptor (GPCR) that mediates most of the known physiological and pathophysiological effects of angiotensin II (Ang II).[8][9] Ang II is the primary effector peptide of the renin-angiotensin-aldosterone system (RAAS) and plays a critical role in blood pressure regulation, fluid and electrolyte balance, and tissue remodeling.[3][10]

In the kidney, Ang II binding to the AT1 receptor on various cell types—including vascular smooth muscle cells, glomerular mesangial cells, podocytes, and tubular epithelial cells—triggers a cascade of events that contribute to renal damage.[6][11] These include vasoconstriction of the efferent arterioles, which increases intraglomerular pressure, as well as the promotion of cellular hypertrophy, inflammation, oxidative stress, and fibrosis.[4][9]

Valsartan functions as a competitive antagonist at the AT1 receptor, preventing Ang II from binding and initiating these downstream signaling pathways.[3][12] This blockade results in vasodilation, reduced aldosterone (B195564) secretion, and the inhibition of pro-inflammatory and pro-fibrotic signaling, thereby ameliorating renal injury.[3][13]

Downstream Molecular Targets and Effects in Renal Pathophysiology

By blocking the primary AT1 receptor, Valsartan influences a multitude of downstream molecules and pathways integral to the progression of kidney disease.

Attenuation of Oxidative Stress

Oxidative stress is a key contributor to diabetic nephropathy and other renal diseases.[5][6] Ang II is a potent inducer of reactive oxygen species (ROS) primarily through the activation of NADPH oxidase.[5][9] Valsartan mitigates renal oxidative stress by downregulating the expression of NADPH oxidase subunits and restoring the activity of antioxidant enzymes.[5][14][15]

-

Molecular Targets:

Table 1: Effect of Valsartan on Renal Oxidative Stress Markers

| Molecular Target | Experimental Model | Change with Disease/Insult | Effect of Valsartan Treatment | Citation(s) |

|---|---|---|---|---|

| NADPH Oxidase Subunits (Nox2, p22phox, p47phox) | db/db mice (Type 2 Diabetes) | Increased expression | Reduced expression | [5][14] |

| SOD Activity | STZ-induced diabetic rats | Decreased | Significantly increased | [16] |

| GPX | Cyclosporine A-induced nephrotoxicity rats | Downregulated expression | Upregulated expression | [15] |

| MDA / TBARS | STZ-induced diabetic rats; db/db mice | Increased levels | Significantly reduced levels | [5][14][16] |

| 8-OHdG | Cyclosporine A-induced nephrotoxicity rats | Increased levels | Prevented increase |[17] |

Anti-Inflammatory Action

Chronic inflammation is a hallmark of progressive renal disease. Ang II, via the AT1 receptor, promotes the expression of pro-inflammatory cytokines and chemokines, leading to the infiltration of inflammatory cells and subsequent tissue damage.[5][14] Valsartan treatment has been shown to significantly reduce the renal expression of these inflammatory mediators.[16]

-

Molecular Targets:

Table 2: Effect of Valsartan on Renal Inflammatory Markers

| Molecular Target | Experimental Model | Change with Disease/Insult | Effect of Valsartan Treatment | Citation(s) |

|---|---|---|---|---|

| TNF-α | db/db mice (Type 2 Diabetes) | Increased expression | Reduced expression | [5][14] |

| IL-1β, IL-6 | STZ-induced diabetic rats | Increased levels | Significantly reduced levels | [16] |

| MCP-1 | db/db mice (Type 2 Diabetes) | Increased expression | Reduced expression | [5][14] |

| MCP-1 | High-glucose treated mesangial & epithelial cells | Increased expression | Diminished expression |[6] |

Attenuation of Renal Fibrosis

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is the final common pathway for most chronic kidney diseases leading to end-stage renal failure.[4] Transforming growth factor-beta 1 (TGF-β1) is a master regulator of this process.[5][14] Ang II is a potent stimulus for TGF-β1 production.[4][13] Valsartan effectively interrupts this fibrotic cascade.

-

Molecular Targets:

Table 3: Effect of Valsartan on Renal Fibrotic Markers

| Molecular Target | Experimental Model | Change with Disease | Effect of Valsartan Treatment | Citation(s) |

|---|---|---|---|---|

| TGF-β1 | db/db mice (Type 2 Diabetes) | Increased expression | Prevented increase | [5][14] |

| Fibronectin (FN) | db/db mice (Type 2 Diabetes) | Increased expression | Prevented increase | [5][14] |

| Type IV Collagen | db/db mice (Type 2 Diabetes) | Increased expression | Prevented increase | [5][14] |

| PAI-1 | db/db mice (Type 2 Diabetes) | Increased expression | Prevented increase | [5][14] |

| HIF-1α, TIMP-1, ET-1 | STZ-induced diabetic rats | Increased expression | Attenuated increase |[19] |

Podocyte Protection

Podocytes are specialized epithelial cells that are critical components of the glomerular filtration barrier. Their injury and loss are key events in the development of proteinuria and the progression of diabetic nephropathy.[5][20] Valsartan has been shown to protect podocytes by preserving the expression of essential structural proteins and reducing apoptosis.[14][16][20]

-

Molecular Targets:

Table 4: Effect of Valsartan on Podocyte-Related Markers

| Molecular Target | Experimental Model | Change with Disease | Effect of Valsartan Treatment | Citation(s) |

|---|---|---|---|---|

| Nephrin, Podocin | db/db mice (Type 2 Diabetes) | Decreased expression | Ameliorated decrease | [5][14] |

| WT-1 (Podocyte Number) | db/db mice; STZ-induced diabetic mice | Decreased number | Increased/preserved number | [5][14][20] |

| P-Cadherin | STZ-induced diabetic rats | Decreased expression | Significantly increased expression | [16] |

| Notch Pathway (Jagged1, Notch1, Hes1, Hey1) | STZ-induced diabetic mice | Increased expression | Inhibited activation | [20] |

| Bcl-2, p53 Pathways | STZ-induced diabetic mice | Activated | Inhibited activation |[20] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of Valsartan's effects on renal pathophysiology. Researchers should optimize these based on their specific reagents and equipment.

Radioligand Binding Assay for AT1 Receptor Affinity

-

Principle: This assay determines the binding affinity (Kd) and receptor density (Bmax) of a ligand, or the inhibitory constant (IC50) of a competitor like Valsartan. It uses a radiolabeled ligand that specifically binds to the receptor of interest.[21][22]

-

Methodology Outline:

-

Membrane Preparation: Isolate cell membranes from tissues (e.g., rat liver) or cells expressing the AT1 receptor.[21][23]

-

Saturation Binding: Incubate the membranes with increasing concentrations of a radiolabeled AT1 receptor ligand (e.g., [125I][Sar1,Ile8]AngII).[21]

-

Competition Binding: Incubate the membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled Valsartan.[12][21]

-

Separation: Separate bound from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Analyze data using non-linear regression to determine Kd, Bmax, and IC50 values.[22]

-

Western Blotting for Protein Expression

-

Principle: Western blotting is used to detect and quantify specific proteins in a tissue homogenate or cell lysate.

-

Methodology Outline:

-

Protein Extraction: Homogenize kidney cortex tissue in lysis buffer to extract total protein.[5][24] Determine protein concentration using a BCA assay.[5]

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-TGF-β1, goat anti-podocin).[5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.

-

Imaging and Quantification: Capture the signal using an imaging system and quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[25][26]

-

Real-Time PCR (RT-qPCR) for mRNA Expression

-

Principle: RT-qPCR is used to measure the amount of specific mRNA transcripts, providing a measure of gene expression.

-

Methodology Outline:

-

RNA Isolation: Extract total RNA from kidney tissue using a reagent like Tri Reagent®.[5]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qPCR: Perform PCR using the cDNA as a template, specific primers for the target gene (e.g., TGF-β1, MCP-1), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[6][19]

-

Data Analysis: Monitor the fluorescence signal in real-time. The cycle threshold (Ct) value is used to determine the initial amount of target mRNA, typically normalized to a housekeeping gene (e.g., GAPDH).

-

Immunohistochemistry/Immunofluorescence

-

Principle: These techniques use antibodies to visualize the localization and abundance of specific proteins within tissue sections.

-

Methodology Outline:

-

Tissue Preparation: Fix kidney tissue in formalin and embed in paraffin (B1166041), or snap-freeze in optimal cutting temperature (OCT) compound for frozen sections.[5] Cut thin sections using a microtome or cryostat.

-

Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate the tissue, then perform antigen retrieval (e.g., heat-induced epitope retrieval) to unmask epitopes.

-

Blocking & Permeabilization: Block non-specific binding sites and permeabilize cell membranes if the target is intracellular.

-

Primary Antibody Incubation: Apply a primary antibody specific to the target protein (e.g., rabbit anti-WT1, goat anti-nephrin).[5]

-

Secondary Antibody Incubation: Apply a secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF).[5]

-

Detection (IHC): For IHC, add a substrate that the enzyme converts into a colored precipitate. Counterstain with a nuclear stain like hematoxylin.

-

Imaging: Visualize sections under a microscope. For IF, use a fluorescence microscope with appropriate filters.[5]

-

Conclusion

Valsartan exerts its profound renoprotective effects through a multifaceted mechanism of action that extends far beyond simple blood pressure reduction. Its primary interaction with the AT1 receptor serves as the crucial initiating event, leading to the blockade of a complex web of downstream signaling pathways. By targeting the molecular drivers of oxidative stress, inflammation, fibrosis, and podocyte injury, Valsartan directly counteracts the core pathophysiological processes that underpin the progression of chronic kidney disease. This in-depth understanding of its molecular targets is essential for optimizing its clinical use and for the development of future therapeutic strategies aimed at preserving renal function.

References

- 1. Valsartan and the kidney: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valsartan and the kidney: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Valsartan? [synapse.patsnap.com]

- 4. anatoljcardiol.com [anatoljcardiol.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Valsartan attenuated oxidative stress, decreased MCP-1 and TGF-β1 expression in glomerular mesangial and epithelial cells induced by high-glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Valsartan slows the progression of diabetic nephropathy in db/db mice via a reduction in podocyte injury, and renal oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of valsartan on renal glutathione peroxidase expression in alleviation of cyclosporine nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective Effect of Valsartan on Podocyte Injury in Rats with Diabetic Nephropathy, American Journal of Life Sciences, Science Publishing Group [sciencepublishinggroup.com]

- 17. The Effects of Valsartan on Renal Klotho Expression and Oxidative Stress in Alleviation of Cyclosporine Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting reduction of proteinuria in glomerulonephritis: Maximizing the antifibrotic effect of valsartan by protecting podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Valsartan inhibited HIF-1α pathway and attenuated renal interstitial fibrosis in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 23. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of Valsartan on LN, FN, MDA, Renal Tissue Fibrosis, and Inflammatory Infiltration in DN Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Silibinin Augments the Antifibrotic Effect of Valsartan Through Inactivation of TGF-β1 Signaling in Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Angiotensin receptor blockade has protective effects on the post-stenotic porcine kidney - PMC [pmc.ncbi.nlm.nih.gov]

Valsartan's Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan (B143634), an angiotensin II type 1 receptor (AT1R) blocker, is a widely prescribed therapeutic for hypertension and heart failure. Beyond its well-established role in regulating blood pressure, emerging evidence highlights a significant and direct impact of valsartan on mitochondrial function. This technical guide provides an in-depth analysis of the molecular mechanisms through which valsartan modulates mitochondrial bioenergetics, dynamics, and redox signaling. The information presented herein is intended to support further research and drug development efforts targeting mitochondrial dysfunction in cardiovascular and metabolic diseases.

Quantitative Effects of Valsartan on Mitochondrial Function

Valsartan has been shown to exert several beneficial effects on mitochondrial function across various experimental models. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of Valsartan on Mitochondrial Bioenergetics

| Parameter | Experimental Model | Treatment Group | Control Group | Percentage Change | Reference |

| ATP/ADP Ratio (Succinate as substrate) | Ischemic rat hearts | 1.6 ± 0.4 | 0.5 ± 0.1 | +220% | [1] |

| ATP/ADP Ratio (Ascorbate/TMPD as substrate) | Ischemic rat hearts | 1.1 ± 0.2 | 0.4 ± 0.1 | +175% | [1] |

| Phosphorylation Lag Phase (Glutamate/Malate) | Ischemic rat hearts | 50.0 ± 9.6 s | 127.2 ± 19.03 s | -60.7% | [1] |

| Phosphorylation Lag Phase (Succinate) | Ischemic rat hearts | 111.8 ± 33.1 s | 275.73 ± 45.99 s | -59.5% | [1] |

| Phosphorylation Lag Phase (Ascorbate/TMPD) | Ischemic rat hearts | 11.0 ± 3.9 s | 62.4 ± 11.63 s | -82.4% | [1] |

Table 2: Effect of Valsartan on Mitochondrial Biogenesis and Protein Expression

| Protein/Gene | Experimental Model | Treatment Group | Control Group | Observation | Reference |

| PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1α) | Swine renovascular hypertension | Increased | Suppressed | Upregulation of mitochondrial biogenesis signals | [2][3] |

| NRF-1 (Nuclear Respiratory Factor 1) | Swine renovascular hypertension | Increased | Suppressed | Upregulation of mitochondrial biogenesis signals | [2][3] |

| MTCO1 (Mitochondrial Cytochrome c Oxidase I) | Swine renovascular hypertension | Increased | Suppressed | Stimulated production of mitochondrial proteins | [2][3] |

| COXIV (Cytochrome c Oxidase Subunit IV) | Swine renovascular hypertension | Increased | Suppressed | Stimulated production of mitochondrial proteins | [2][3] |

| MTND1 (Mitochondrial NADH Dehydrogenase 1) | Swine renovascular hypertension | Increased | Suppressed | Stimulated production of mitochondrial proteins | [2][3] |

| DRP1 (Dynamin-related protein 1) | Swine renovascular hypertension | Decreased | Elevated | Alleviation of mitophagy | [2][3] |

Signaling Pathways Modulated by Valsartan

Valsartan's influence on mitochondrial function is mediated through complex signaling pathways. A key mechanism involves the blockade of the AT1R, which allows for unopposed stimulation of the angiotensin II type 2 receptor (AT2R). This shift in receptor signaling is thought to trigger downstream effects that enhance mitochondrial health.

Valsartan's Effect on Mitochondrial Biogenesis

Valsartan promotes mitochondrial biogenesis, the process of generating new mitochondria, primarily through the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and stimulates the expression of nuclear respiratory factor 1 (NRF-1), which in turn activates the transcription of mitochondrial proteins.

Caption: Valsartan promotes mitochondrial biogenesis via the AT2R/PGC-1α/NRF-1 pathway.

Valsartan's Regulation of Mitophagy

In conditions of cellular stress, such as hypertension, mitophagy (the selective degradation of mitochondria by autophagy) can become excessive, leading to a net loss of functional mitochondria. Valsartan has been shown to alleviate excessive mitophagy. This is partly achieved by reducing the expression of proteins that promote mitochondrial fission, such as dynamin-related protein 1 (DRP1).

Caption: Valsartan reduces excessive mitophagy by inhibiting DRP1-mediated fission.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of valsartan on mitochondrial function.

Isolation of Mitochondria from Rat Liver

This protocol describes the differential centrifugation method for isolating mitochondria from rat liver tissue.

Materials:

-

Isolation Buffer: 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize a rat and quickly excise the liver. Place it in ice-cold isolation buffer.

-

Mince the liver into small pieces and wash with cold isolation buffer to remove excess blood.

-

Homogenize the minced liver in 5-10 volumes of ice-cold isolation buffer using a Dounce homogenizer with 5-10 gentle strokes.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the use of a Clark-type oxygen electrode to measure mitochondrial respiration.

Materials:

-

Clark-type oxygen electrode system.

-

Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4.

-

Substrates (e.g., 5 mM glutamate (B1630785) and 5 mM malate (B86768) for Complex I, 10 mM succinate (B1194679) for Complex II).

-

ADP solution (100 mM).

-

Inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A).

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 1-2 mL of air-saturated respiration buffer to the electrode chamber at the desired temperature (e.g., 30°C).

-

Add the isolated mitochondria (typically 0.5-1.0 mg of protein/mL).

-

Add the desired respiratory substrates to initiate basal respiration (State 2).

-

Add a known amount of ADP (e.g., 150 nmol) to stimulate ATP synthesis-coupled respiration (State 3).

-

After the ADP is consumed, the respiration rate will return to a slower rate (State 4).

-

The respiratory control ratio (RCR), an indicator of mitochondrial coupling, can be calculated as the ratio of the State 3 to State 4 respiration rate.

-

Inhibitors can be added to investigate specific components of the electron transport chain.

Caption: Workflow for measuring mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (e.g., 1 mg/mL in DMSO).

-

Cell culture medium or appropriate buffer.

-

Fluorescence microscope or plate reader.

-

Positive control (e.g., FCCP, a mitochondrial uncoupler).

Procedure:

-

Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slides).

-

Treat the cells with valsartan or vehicle control for the desired time.

-

Prepare a JC-1 working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Remove the treatment medium and add the JC-1 working solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

Wash the cells with warm buffer (e.g., PBS).

-

Measure the fluorescence intensity. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm). In cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence (excitation ~514 nm, emission ~529 nm).

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) using Amplex Red

This protocol details the use of the Amplex® Red reagent to quantify hydrogen peroxide (H₂O₂) production by isolated mitochondria.

Materials:

-

Amplex® Red reagent.

-

Horseradish peroxidase (HRP).

-

Superoxide (B77818) dismutase (SOD).

-

Respiration buffer (as described in section 3.2).

-

Hydrogen peroxide (H₂O₂) standard solution.

-

Fluorescence microplate reader or fluorometer.

Procedure:

-

Prepare a reaction mixture containing respiration buffer, Amplex® Red (e.g., 50 µM), HRP (e.g., 0.1 U/mL), and SOD (e.g., 5 U/mL) to convert superoxide to H₂O₂.

-

Add isolated mitochondria (e.g., 25-50 µg protein) to the reaction mixture in a 96-well plate or cuvette.

-

Add respiratory substrates to initiate ROS production.

-